molecular formula C11H11ClN2O3 B13652393 methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate

methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate

Cat. No.: B13652393
M. Wt: 254.67 g/mol
InChI Key: JCVOGCGLEKVMAX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H11ClN2O3 and a molecular weight of 254.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indene ring and a hydrazinylidene group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with hydrazine and chloro-substituted reagents. One common method involves the oxidation of indene to form a hydroxy ketone, followed by isomerization under basic conditions to yield the indene ketone . This intermediate is then reacted with chloroalkanes to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy ketones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy ketones, while substitution reactions can produce various substituted indene derivatives.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the hydrazinylidene moiety. This gives it distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

methyl 6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOGCGLEKVMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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